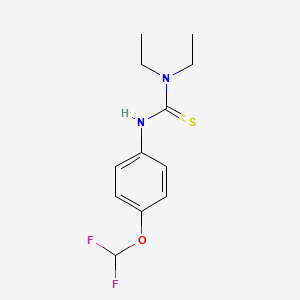

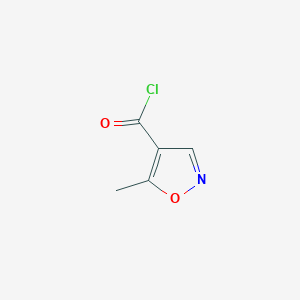

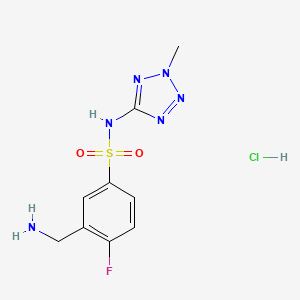

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide and related compounds has been explored in various studies. One approach to synthesizing related N-arylcarbamothioyl derivatives involves the use of aryl substituents such as phenyl and naphthalen-1yl. These compounds were synthesized and characterized using techniques like IR spectroscopy and 1H-NMR spectroscopy. Specifically, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined through X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . Another study focused on the asymmetric synthesis of arylkainoids and kainoid-like pyroglutamates through a diastereoselective dearomatizing cyclization of 1-naphthamides, which formed a new pyrrolidinone ring with defined absolute stereochemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various methods. For instance, the crystal structure of a derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was elucidated, showing a triclinic space group with specific unit cell parameters and a chair conformation for the cyclohexane ring. The molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring . In another study, the formation of a new pyrrolidinone ring with three new stereogenic centers was achieved, which is significant for the synthesis of compounds with complex stereochemistry .

Chemical Reactions Analysis

Chemical reactions involving naphthamide derivatives have been investigated, revealing various reaction pathways and products. A cascade ring-opening/cyclization reaction catalyzed by 3,4,5-trimethylphenol and Lewis acid was developed to synthesize substituted naphthalenes from donor-acceptor cyclopropanes . Additionally, naphtho[b]cyclopropene was reacted with trithiocarbonyl compounds to form 1,3-dihydronaphtho[2,3-c]thiophene derivatives through a [2π+2σ] type cycloaddition process . Another study reported the thermal reactions of naphtho[b]cyclopropene with isothiocyanate derivatives to yield [2π + 2σ] type cycloadducts, with the product yields being enhanced by a catalytic amount of Yb(fod)3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide and related compounds can be inferred from the studies on their synthesis and molecular structures. The crystallographic data provides insights into the solid-state properties, such as the stability conferred by intramolecular hydrogen bonding . The reactivity of these compounds in various chemical reactions, such as cycloadditions and ring-opening/cyclizations, indicates their potential utility in synthetic organic chemistry . The stereochemical outcomes of the reactions also suggest the possibility of using these compounds in the synthesis of stereochemically complex molecules .

Mécanisme D'action

Target of Action

The primary targets of N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide are currently unknown. This compound is a synthetic thiophene derivative , and thiophene derivatives have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that this compound may interact with multiple targets, leading to a variety of physiological changes.

Biochemical Pathways

Based on the known activities of thiophene derivatives , it is plausible that this compound could influence a variety of pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water , which could influence their absorption and distribution in the body.

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c21-19(18-7-3-5-15-4-1-2-6-17(15)18)20(16-8-9-16)12-14-10-11-22-13-14/h1-7,10-11,13,16H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJUJVRIQJCMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020860.png)

![1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3020861.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B3020864.png)

![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)

![1-(4-tert-butylphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3020872.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)